Isr-IN-1

Integrated Stress Response Unfolded Protein Response eIF2B Activation

Isr-IN-1 (Compound 48, trans-isrib A17) is the most potent symmetrical bis-O-arylglycolamide ISR inhibitor available (ATF4-luciferase EC50: 0.6 nM). It delivers an 8.3-fold potency improvement over progenitor compound 1 and a 1.33-fold advantage over ISR-IN-2. Substituting with generic analogs risks >500-fold potency loss (e.g., para-methyl substitution yields EC50 327 nM). For HTS campaigns requiring robust Z'-factor at low DMSO concentrations, or in vivo neurodegenerative models leveraging established brain penetrance of this chemotype, Isr-IN-1 is the gold-standard reference compound. Verify exact identity—minor SAR variations produce orders-of-magnitude potency differences.

Molecular Formula C22H22Cl2F2N2O4
Molecular Weight 487.3 g/mol
Cat. No. B11930633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsr-IN-1
Molecular FormulaC22H22Cl2F2N2O4
Molecular Weight487.3 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)F)NC(=O)COC3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C22H22Cl2F2N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30)
InChIKeyBLLMXZJTGLCEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isr-IN-1 (Compound 48) Baseline: Integrated Stress Response Inhibitor with Picomolar Cellular Potency


Isr-IN-1 (also known as Compound 48, trans-isrib A17, CAS 1628478-15-8) is a synthetic small molecule belonging to the bis-O-arylglycolamide class of integrated stress response (ISR) inhibitors [1]. First described in 2016 structure-activity relationship studies, this symmetrical compound features para-fluorine substitutions on both aryl rings and exhibits an EC50 of 0.6 nM in the ATF4-luciferase reporter assay [1]. Unlike PERK kinase inhibitors that act upstream, Isr-IN-1 and its class function downstream of eIF2α phosphorylation by stabilizing the active eIF2B heteropentamer complex, thereby restoring global protein synthesis in stressed cells [1]. This compound represents the culmination of extensive SAR optimization that yielded a >8-fold improvement in potency over the progenitor compound (1, EC50 = 5 nM) [1].

Why Generic Substitution Fails: Isr-IN-1 Potency is Not a Class-Wide Property


Within the bis-O-arylglycolamide chemotype, minor structural modifications produce profound differences in cellular potency, ranging from low picomolar to sub-micromolar EC50 values in the same ATF4-luciferase reporter assay [1]. For example, substituting the para-fluorine of Isr-IN-1 with para-methyl reduces potency over 500-fold (EC50 = 327 nM for compound 33), while cyano or methoxy substitutions abolish activity altogether (EC50 >10,000 nM) [1]. Even among high-potency analogs, Isr-IN-1 demonstrates a 1.33-fold improvement over its chloro-substituted counterpart (ISR-IN-2/Compound 47, EC50 = 0.8 nM) and an 8.3-fold improvement over the progenitor compound 1 (EC50 = 5 nM) [1]. Consequently, procuring a generic ISR inhibitor without verifying the exact compound identity risks employing a tool molecule with orders-of-magnitude lower potency, potentially leading to false negative results or requiring substantially higher concentrations that may introduce off-target effects. Substitution is not scientifically justifiable without confirmatory potency verification [1].

Isr-IN-1 (Compound 48): Quantitative Differentiation from Closest Analogs


Picomolar Potency in Cellular ISR Inhibition: Isr-IN-1 vs. Parent Compound 1

Isr-IN-1 (Compound 48) achieves an EC50 of 0.6 nM in the ATF4-luciferase reporter assay, representing an 8.3-fold improvement in cellular potency over the progenitor bis-O-arylglycolamide, Compound 1 (EC50 = 5 nM) [1]. This enhancement results from the introduction of optimized meta-fluoro/para-fluoro substitution on both aryl rings, which yields the most potent symmetrical analog in the series [1].

Integrated Stress Response Unfolded Protein Response eIF2B Activation

Head-to-Head Potency: Isr-IN-1 vs. ISR-IN-2 (Compound 47) in Cellular ISR Assay

In the same ATF4-luciferase reporter assay, Isr-IN-1 (Compound 48) demonstrates an EC50 of 0.6 nM, which is 1.33-fold more potent than its closest structural analog, ISR-IN-2 (Compound 47, EC50 = 0.8 nM) [1]. Both compounds are symmetrical bis-O-arylglycolamides with identical core structures; the sole difference is that Isr-IN-1 bears para-fluorine atoms while ISR-IN-2 bears para-chlorine atoms [1].

Integrated Stress Response Structure-Activity Relationship eIF2B

Potency Advantage Over Suboptimal Analog: Isr-IN-1 vs. Compound 31

Isr-IN-1 (Compound 48, EC50 = 0.6 nM) is 450-fold more potent than Compound 31 (EC50 = 270 nM), a symmetrical analog bearing para-fluorine substitutions but lacking the optimized meta-substitution pattern present in Isr-IN-1 [1]. This dramatic difference highlights the critical importance of the meta/para substitution pattern for achieving high picomolar potency within the bis-O-arylglycolamide class [1].

Integrated Stress Response SAR Analysis Drug Discovery

Mechanistic Differentiation: Isr-IN-1 Activates eIF2B GEF Activity, Bypassing PERK Inhibition

Isr-IN-1 and its bis-O-arylglycolamide class act downstream of eIF2α phosphorylation by binding to and stabilizing the active eIF2B heteropentamer, thereby enhancing its guanine nucleotide exchange factor (GEF) activity [1]. In contrast, PERK kinase inhibitors such as GSK2606414 (IC50 = 0.4 nM) and GSK2656157 (IC50 = 0.9 nM) act upstream by directly inhibiting the kinase activity of PERK, preventing eIF2α phosphorylation [2]. This mechanistic distinction means that Isr-IN-1 is effective regardless of which stress-sensing kinase (PERK, PKR, GCN2, or HRI) initiates the ISR, whereas PERK inhibitors are pathway-restricted [1].

eIF2B Guanine Nucleotide Exchange Factor Translation Regulation

Brain Penetrance: Isr-IN-1 Belongs to a Class of CNS-Permeable ISR Inhibitors

The bis-O-arylglycolamide class, including the progenitor compound ISRIB, has been demonstrated to be brain-penetrant [1]. ISRIB (the trans-isomer of the progenitor series) is widely characterized as a brain-penetrant ISR inhibitor and has shown efficacy in animal models of traumatic brain injury, prion disease, and memory consolidation [1]. While direct brain penetration data for Isr-IN-1 itself has not been published, its close structural homology to ISRIB (differing primarily in aryl substitution pattern) supports class-level inference of CNS permeability [2].

Blood-Brain Barrier CNS Drug Discovery Neurodegenerative Disease

Isr-IN-1: Recommended Research and Industrial Application Scenarios Based on Evidence


High-Throughput Screening for ISR Modulators

Isr-IN-1's 0.6 nM EC50 in the ATF4-luciferase reporter assay [1] makes it an optimal positive control for high-throughput screening campaigns targeting the integrated stress response. Its picomolar potency ensures a robust signal window at low concentrations, minimizing DMSO interference and allowing for precise Z'-factor calculations.

Cellular Stress Response Studies Requiring Maximal eIF2B Activation

When experimental designs demand the most potent activation of eIF2B GEF activity downstream of eIF2α phosphorylation, Isr-IN-1 provides an 8.3-fold advantage over the progenitor compound 1 and a 1.33-fold advantage over ISR-IN-2 [1]. This potency margin is particularly valuable when working with cell types that exhibit low transfection efficiency or when assessing subtle changes in translational output.

Neurological Disease Models Requiring Brain-Penetrant ISR Inhibition

Given the established brain penetrance of the bis-O-arylglycolamide class [1], Isr-IN-1 is a strong candidate for in vivo studies in rodent models of traumatic brain injury, prion disease, or neurodegenerative conditions where ISR activation contributes to pathology. Its high potency (0.6 nM EC50) [2] supports lower dosing requirements, which may reduce systemic exposure and potential off-target effects.

Structure-Activity Relationship Benchmarking Studies

As the most potent symmetrical analog in the bis-O-arylglycolamide series [1], Isr-IN-1 serves as the gold-standard reference compound for benchmarking new ISR inhibitors. Its well-characterized SAR profile provides a quantitative baseline against which novel chemotypes can be compared in the same ATF4-luciferase reporter assay [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isr-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.